

MRTX9768 (MRTX1719): A Targeted Approach for MTAP-Deleted Pancreatic Cancer

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Compound of Interest					
Compound Name:	MRTX9768 hydrochloride				
Cat. No.:	B8192883	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for MRTX9768 (also known as MRTX1719), a first-in-class, orally bioavailable, synthetic lethal inhibitor of the PRMT5/MTA complex, with a specific focus on its application in pancreatic cancer models. Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge, with high mortality rates and limited effective treatments. A notable subset of these tumors, estimated at 20-30%, harbor a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, creating a specific vulnerability that MRTX9768 is designed to exploit.[1][2]

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Tumors

MRTX9768 operates on the principle of synthetic lethality. The core of its mechanism is the selective targeting of cancer cells with a specific genetic alteration—the deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.[1]

 Role of MTAP and MTA Accumulation: MTAP is a key enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of its substrate, 5'methylthioadenosine (MTA).[3]

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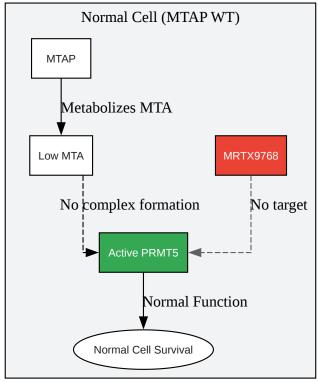


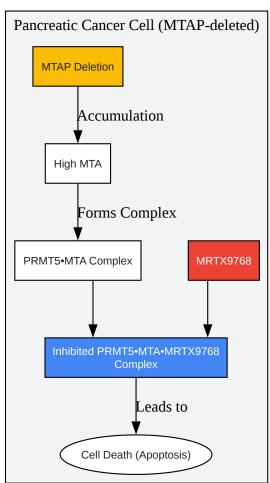
PRMT5 Inhibition by MTA: Protein Arginine Methyltransferase 5 (PRMT5) is an essential enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) on numerous protein substrates, including histones and components of the spliceosome, thereby regulating gene expression and RNA splicing.[3] The accumulated MTA in MTAP-deleted cells binds to PRMT5, forming a novel PRMT5•MTA complex and partially inhibiting the enzyme's activity.
 [4]

• MTA-Cooperative Inhibition by MRTX9768: MRTX9768 is specifically designed to bind to and stabilize this unique PRMT5•MTA complex.[4][5] This MTA-cooperative binding leads to potent and selective inhibition of PRMT5's methyltransferase activity, far exceeding the partial inhibition by MTA alone. In normal cells with functional MTAP, MTA levels are low, the PRMT5•MTA complex is not abundant, and thus MRTX9768 has minimal effect.[6] This selective action results in the targeted killing of MTAP-deleted cancer cells while sparing healthy tissues, offering a potentially wide therapeutic window.[7]

The downstream consequences of potent PRMT5 inhibition in these vulnerable cells include aberrant RNA splicing, DNA damage, and cell cycle arrest, ultimately leading to apoptosis.[8]







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Caption: Mechanism of synthetic lethality by MRTX9768.

Quantitative Preclinical Data

While specific quantitative data for MRTX9768/MRTX1719 in pancreatic cancer cell lines have not been detailed in publicly available literature, its high potency and selectivity have been demonstrated in other MTAP-deleted cancer models. The data from the HCT116 colon cancer isogenic cell lines serve as a benchmark for the compound's MTA-cooperative mechanism.



Furthermore, data from other MTA-cooperative PRMT5 inhibitors in pancreatic cancer models provide context for the expected activity.

Table 1: MRTX9768 In Vitro Potency in HCT116 Isogenic Cell Lines

Cell Line	MTAP Status	SDMA Inhibition IC50 (nM)	Proliferation IC₅₀ (nM)	Selectivity (Fold)
HCT116	Wild-Type	544	861	-
HCT116	Deleted	3	11	>100x

Data sourced from Mirati Therapeutics presentations and publications.[1][9]

Table 2: In Vivo Activity of MTA-Cooperative PRMT5 Inhibitors in Pancreatic Cancer Models

Compound	Model Type	Dosing	Outcome
MRTX1719	PDAC PDX Models (MTAP-del)	Not specified	"Significant in vivo efficacy"[7]
AMG-193	Pancreatic CDX Models (MTAP-del)	10-100 mg/kg, oral	Significant antiproliferative activity[10]
AMG-193	Pancreatic PDX Models (MTAP-del)	Not specified	Dose-dependent antitumor activity[10]
BMS-986504	PDAC Xenograft Models (MTAP-del)	Not specified	Suppressed tumor growth[11]

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed protocols for MRTX9768 in pancreatic cancer models are proprietary. However, based on standard methodologies for preclinical pancreatic cancer research, a representative experimental protocol for an orthotopic xenograft study is provided below.[1][3][12]

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Objective: To evaluate the in vivo efficacy of MRTX9768 in an orthotopic MTAP-deleted pancreatic cancer patient-derived xenograft (PDX) mouse model.

1. Animal Model:

- Species/Strain: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
- Age/Sex: 6-8 week old female mice.
- Acclimatization: Animals are acclimated for at least one week prior to the study initiation.

2. Tumor Model:

- Source: Cryopreserved, low-passage MTAP-deleted human pancreatic cancer PDX tissue.
- Implantation: A small fragment (~2-3 mm³) of the PDX tissue is surgically implanted into the pancreas of each anesthetized mouse. Alternatively, an orthotopic injection of 1 x 10^6 dissociated PDX cells in 20-30 μ L of PBS/Matrigel can be performed, often under ultrasound guidance.[1]

3. Study Design and Treatment:

- Tumor Monitoring: Tumor growth is monitored bi-weekly using caliper measurements (for palpable tumors) or non-invasive imaging (e.g., ultrasound or bioluminescence if cells are luciferase-tagged).
- Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), mice are randomized into treatment groups (n=8-10 mice per group).

Treatment Groups:

- Group 1: Vehicle control (e.g., formulated solution administered orally).
- Group 2: MRTX9768 (dose and schedule to be determined by tolerability studies, e.g., 50 mg/kg, administered orally, once daily).
- Duration: Treatment continues for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.



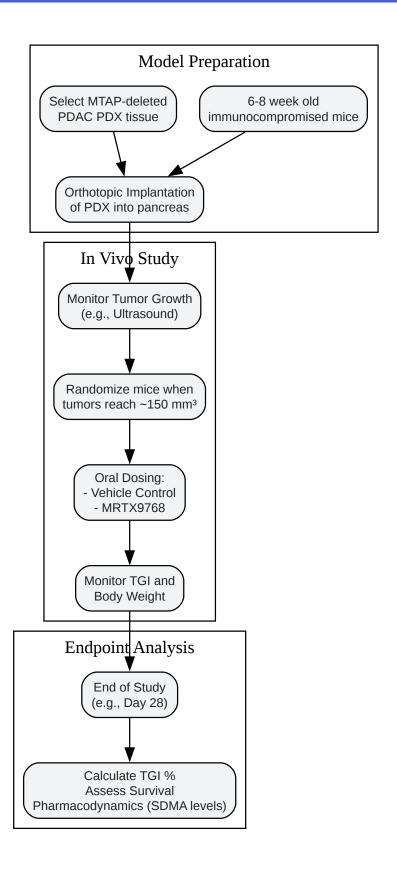




4. Endpoint Analysis:

- Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group at the end of the study.
- · Secondary Endpoints:
 - Body weight measurements (to assess toxicity).
 - Overall survival.
 - Pharmacodynamic analysis: Collection of tumor tissue and plasma at specified time points to measure SDMA levels (by Western Blot or ELISA) and drug concentration (by LC-MS/MS).
- Statistical Analysis: Tumor growth data are analyzed using appropriate statistical methods, such as a repeated-measures ANOVA or a Student's t-test.





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